Tisercin

Catalog No.
S577937
CAS No.
851-68-3
M.F
C19H24N2OS
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tisercin

CAS Number

851-68-3

Product Name

Tisercin

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3

InChI Key

VRQVVMDWGGWHTJ-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

Synonyms

10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine; (±)-2-Methoxy-10-[3-(dimethylamino)-2-methylpropyl]phenothiazine; (±)-Methotrimeprazine; 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine; dl-Methotrimeprazine

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

Tisercin, also known as Levomepromazine, is a member of the phenothiazine family of compounds. It is primarily used as an antipsychotic medication, exhibiting notable sedative and analgesic properties. Tisercin is particularly valuable in palliative care settings for its ability to manage severe pain and intractable nausea. Its chemical structure, characterized by the presence of a thiazine ring, contributes to its pharmacological effects, which include blocking various neurotransmitter receptors such as dopamine, serotonin, and histamine .

Levomepromazine's antipsychotic effect is believed to be primarily due to its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway []. This pathway is implicated in psychosis, and blocking dopamine D2 receptors helps regulate dopamine signaling and alleviate psychotic symptoms. Levomepromazine may also interact with other neurotransmitter systems, including serotonin and histamine, contributing to its therapeutic effects.

Typical of phenothiazine derivatives. One significant reaction involves its interaction with various receptors in the central nervous system, leading to its therapeutic effects. The compound can also participate in redox reactions due to the presence of sulfur in its structure, which may affect its stability and reactivity under different conditions .

The synthesis of Tisercin often involves the reaction of diphenylamine with sulfur, followed by modifications to introduce various substituents that enhance its biological activity .

Tisercin exhibits a broad spectrum of biological activities:

  • Antipsychotic Effects: It primarily acts as a dopamine antagonist, which helps alleviate symptoms of psychosis.
  • Sedative Properties: Due to its antihistaminic effects, Tisercin is effective in inducing sedation.
  • Analgesic Effects: It has been shown to provide relief from moderate to severe pain, making it useful in palliative care.
  • Antiemetic Properties: Tisercin also helps control nausea and vomiting, particularly in patients undergoing chemotherapy or those with terminal illnesses .

The synthesis of Tisercin typically involves several steps:

  • Formation of Phenothiazine: The initial step includes the reaction of diphenylamine with sulfur to form phenothiazine.
  • Alkylation: Subsequent alkylation reactions introduce various side chains that enhance the pharmacological profile of the compound.
  • Maleate Salt Formation: Tisercin is often administered as a maleate salt (Levomepromazine maleate), which improves its solubility and bioavailability .

Tisercin is utilized in various medical applications:

  • Psychiatry: It is prescribed for managing schizophrenia and other psychotic disorders.
  • Palliative Care: Used for pain management and controlling nausea in terminally ill patients.
  • Preoperative Sedation: It may be administered to reduce anxiety before surgical procedures .

Studies on Tisercin's interactions reveal that it can significantly affect the pharmacokinetics and dynamics of other medications:

  • CNS Depressants: Concurrent use with other central nervous system depressants can enhance sedative effects, necessitating careful monitoring.
  • Antihypertensives: Tisercin may potentiate the effects of antihypertensive drugs due to its ability to lower blood pressure through adrenergic blockade .
  • Drug Metabolism: It may inhibit or induce cytochrome P450 enzymes, affecting the metabolism of co-administered drugs .

Tisercin shares structural similarities with several other compounds within the phenothiazine class. Here are some notable comparisons:

Compound NameChemical FormulaPotencyPrimary UseUnique Features
ChlorpromazineC17H19ClN2SHighAntipsychoticFirst antipsychotic introduced
ThioridazineC18H22N2SModerateAntipsychoticLess sedative than Tisercin
PromethazineC17H20N2SModerateAntihistamineStronger antihistamine properties
LevomepromazineC19H24N2OSLowPalliative careStrong analgesic effects

Tisercin's uniqueness lies in its balanced profile as both an antipsychotic and an analgesic, making it particularly suitable for palliative care scenarios where both sedation and pain relief are critical .

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics, Non-Narcotic

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

60-99-1
851-68-3

Dates

Last modified: 08-15-2023

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